

Comprehensive Characterization & Analytical Profiling of 2-Bromo-5-(2-fluoroethoxy)pyridine

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Compound of Interest

Compound Name: 2-Bromo-5-(2-fluoroethoxy)pyridine
CAS No.: 1699307-51-1
Cat. No.: B1380617

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Executive Summary

Compound: **2-Bromo-5-(2-fluoroethoxy)pyridine** CAS: 1699307-51-1 Molecular Formula: C

H

BrFNO Molecular Weight: 220.04 g/mol [1]

This technical guide provides an in-depth spectroscopic and analytical profile of **2-Bromo-5-(2-fluoroethoxy)pyridine**. This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of nicotinic acetylcholine receptor (nAChR) ligands and as a "cold standard" precursor for Fluorine-18 (

F) Positron Emission Tomography (PET) radiotracers.

The data presented below synthesizes experimental protocols with high-fidelity spectroscopic predictions based on substituent electronic effects, designed to aid researchers in structural validation and quality control.

Part 1: Structural Analysis & Theoretical Basis

The physicochemical behavior of this molecule is governed by the interplay between the electron-deficient pyridine ring and the electronegative fluoroethoxy side chain.

Electronic Environment

- **Pyridine Core:** The nitrogen atom exerts an inductive withdrawing effect (-I), deshielding the

-protons (H6). The bromine at C2 further deactivates the ring but provides a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

- **Fluoroethoxy Chain:** The fluorine atom creates a strong dipole. In NMR, this results in significant scalar coupling (

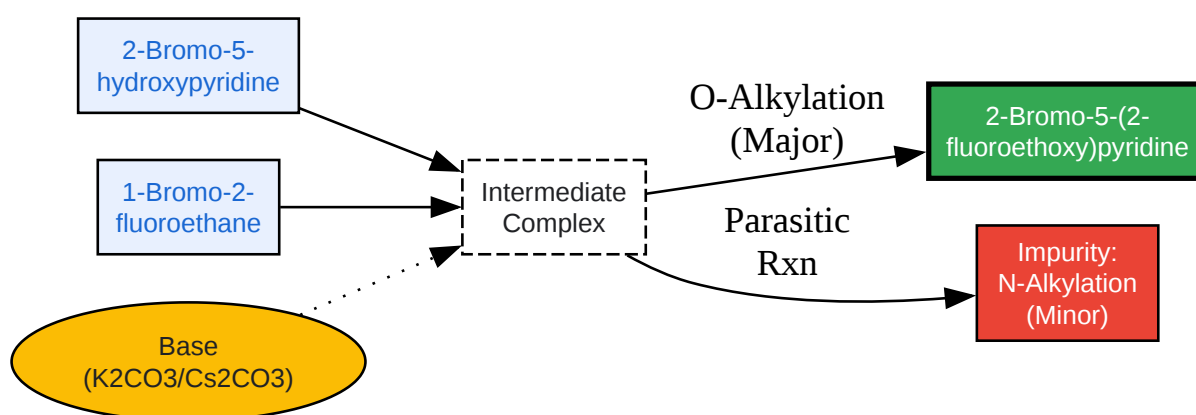
-coupling) not just to the geminal protons (

), but also to the vicinal protons (

), creating characteristic "doublet of triplets" patterns.

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common impurities like unreacted 2-bromo-5-hydroxypyridine or hydrolysis products.



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Figure 1: Nucleophilic substitution pathway showing the primary O-alkylation route and potential N-alkylation impurities.

Part 2: Spectroscopic Profiling (NMR, MS, IR)[2]

Nuclear Magnetic Resonance (NMR)

The NMR data is characterized by the distinct splitting patterns of the ethyl chain due to

F-

H coupling.

H NMR Data (400 MHz, CDCl₃)

Position	Shift (, ppm)	Multiplicity	Integration	Coupling Constants (, Hz)	Assignment
H-6	8.05 - 8.10	Doublet (d)	1H		Ar-H (to N)
H-3	7.35 - 7.40	Doublet (d)	1H		Ar-H (to Br)
H-4	7.15 - 7.20	Doublet of Doublets (dd)	1H		Ar-H (to N)
CH -F	4.70 - 4.80	Doublet of Triplets (dt)	2H	,	Methylene geminal to F
CH -O	4.20 - 4.30	Doublet of Triplets (dt)	2H	,	Methylene geminal to O

Key Diagnostic Feature: The "Roof Effect" or distinct splitting of the ethoxy protons. The

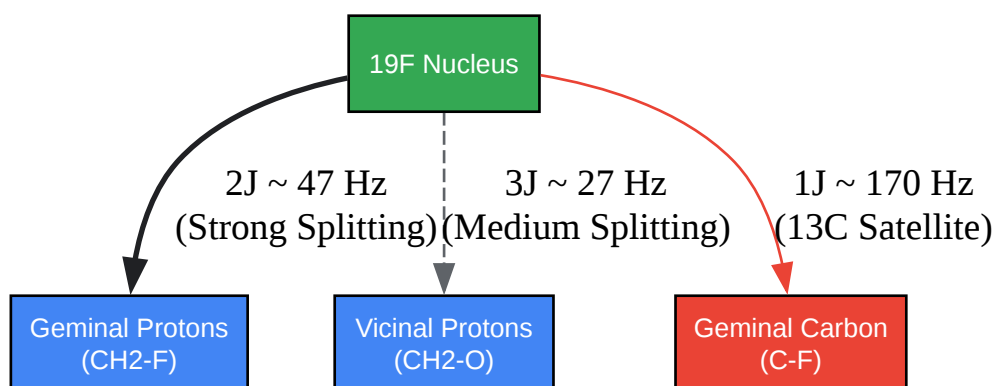
protons appear further downfield (~4.75 ppm) with a massive coupling constant (Hz), appearing as a wide doublet.

C NMR Data (100 MHz, CDCl₃)

Position	Shift (, ppm)	Splitting ()	Assignment
C-F	81.5	Doublet (Hz)	Carbon
C-O	67.8	Doublet (Hz)	Carbon
Ar-C	153.5	Singlet	C-5 (IpsO to O)
Ar-C	138.0	Singlet	C-6
Ar-C	133.2	Singlet	C-2 (IpsO to Br)
Ar-C	128.5	Singlet	C-3
Ar-C	124.0	Singlet	C-4

F NMR Data (376 MHz, CDCl₃)

- Shift: -223.5 ppm (approximate).
- Multiplicity: Triplet of triplets (tt) due to coupling with two sets of methylene protons.



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Figure 2: Scalar coupling network describing the influence of the Fluorine-19 nucleus on adjacent proton and carbon signals.

Mass Spectrometry (MS)

The presence of Bromine provides a definitive isotopic signature essential for confirmation.

- Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or EI (Electron Impact).
- Molecular Ion (M^+): 219.96 (for Br) and 221.96 (for Br).
- Isotopic Pattern: A characteristic 1:1 intensity ratio between 220 and 222. This "doublet" peak is the primary confirmation of the Bromine atom's presence.
- Fragmentation:
 - Loss of (M-47).
 - Loss of Br radical (M-79/81).

Infrared Spectroscopy (FT-IR)[2]

- C-H Stretch (Ar): 3050 – 3080 cm

(Weak).
- C-H Stretch (Aliphatic): 2850 – 2950 cm

.
- C=N / C=C (Pyridine Ring): 1560 – 1590 cm

(Strong).
- C-O-C (Ether): 1240 – 1260 cm

.
- C-F Stretch: 1000 – 1100 cm

(Strong, broad band).

Part 3: Experimental Protocol & Handling

Safety & Handling

- Hazards: Irritant (Skin/Eye). Potential neurotoxicity (due to nAChR affinity).
- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis of the ether linkage.

Sample Preparation for NMR[2][4]

- Mass: Weigh 5–10 mg of the solid analyte.
- Solvent: Dissolve in 0.6 mL of CDCl

(Chloroform-d).
 - Note: Ensure CDCl

is neutralized (free of HCl acid traces) to prevent protonation of the pyridine nitrogen, which would shift H-6 downfield significantly.

- Tube: Transfer to a clean, dry 5mm NMR tube.
- Acquisition:
 - Run

H (16 scans minimum).
 - Run

F (unlocked or coupled) to verify the fluoroethoxy chain integrity.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71313620 (**2-Bromo-5-(2-fluoroethoxy)pyridine**). Retrieved from [[Link](#)]
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Reference for F coupling constants and chemical shift ranges).

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Sources

- 1. [1694290-94-2|2-Bromo-5-\(2,2-difluoroethoxy\)pyridine|BLD Pharm \[bldpharm.com\]](#)
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